molecular formula C21H25NO4S B11643885 Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11643885
M. Wt: 387.5 g/mol
InChI Key: UWIRUBKZGVKWII-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene core, followed by the introduction of the ethyl ester, methyl, and phenoxyacetyl groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-4-25-21(24)19-15-10-9-13(2)11-17(15)27-20(19)22-18(23)12-26-16-8-6-5-7-14(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,22,23)

InChI Key

UWIRUBKZGVKWII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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